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Epimeloscine

Cat. No.: B1259960
M. Wt: 292.4 g/mol
InChI Key: BEMFQIDPZLYEBJ-QZHFEQFPSA-N
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Description

Contextualization of Epimeloscine within the Broader Class of Melodinus Alkaloids

The Melodinus genus of the Apocynaceae family is a rich source of structurally diverse monoterpenoid indole (B1671886) alkaloids, with over 280 such compounds identified to date. acs.orgrsc.org These alkaloids are biosynthetically derived from the condensation of tryptamine (B22526) and secologanin. tjpr.org The Melodinus alkaloids exhibit a wide array of complex skeletons, which has made them compelling targets for synthetic chemists. tjpr.orgbioline.org.br

This compound belongs to the melodan skeleton subclass of Melodinus alkaloids. tjpr.org This group is characterized by a highly congested pentacyclic framework. Other notable members of this subclass include meloscine (B1212257) and scandine (B12325887). researchgate.net It is hypothesized that in nature, meloscine and its less stable epimer, this compound, are derived from scandine through hydrolysis and decarboxylation. researchgate.net The structural diversity within the Melodinus alkaloids extends to various other skeletal types, including aspidosperma-type and bisindole alkaloids, some of which have demonstrated biological activities such as vasorelaxant and cytotoxic effects. nih.govacs.org

Historical Perspective on the Discovery and Initial Characterization of this compound

This compound, along with its epimer meloscine and the related alkaloid scandine, was first isolated from the plant Melodinus scandens. bioline.org.brresearchgate.net The initial structural elucidation of these complex molecules was a significant undertaking. The correct relative configurations of meloscine and this compound were discussed and established through spectroscopic analysis. researchgate.net

A landmark in the study of this compound was the first stereoselective total synthesis of (±)-epimeloscine. nih.gov This achievement was significant not only for confirming the structure of the natural product but also for showcasing a novel synthetic strategy. The synthesis was accomplished in 13 total steps, with a longest linear sequence of 10 steps. capes.gov.br This synthetic route provided access to this compound and could be converted to (±)-meloscine through epimerization.

Significance of this compound in Natural Product Chemistry and Drug Discovery Research

The intricate and highly functionalized molecular structure of this compound presents a considerable challenge to synthetic organic chemists, making it an important target for the development and validation of new synthetic methodologies. tjpr.orgbioline.org.br The successful synthesis of this compound and its analogs contributes to the broader field of natural product synthesis by providing new strategies for constructing complex molecular architectures. nih.gov

In the context of drug discovery, this compound has shown potential as a lead compound for the development of new anticancer agents. Research has indicated that this compound possesses cytotoxic properties. Specifically, it has demonstrated significant activity against the HepG2 human liver cancer cell line, with a reported IC50 value of 2.57 µM. The cytotoxic activities of related Melodinus alkaloids against various cancer cell lines further underscore the potential of this class of compounds in oncological research. rsc.orgnih.govscirp.orgsemanticscholar.org Additionally, some studies suggest that related compounds may have neuroprotective effects, opening another avenue for pharmacological investigation.

Table 1: Reported Biological Activity of this compound

Activity TypeCell LineIC50 Value (µM)
AnticancerHepG22.57

Overview of Key Research Directions and Challenges in this compound Studies

The primary challenge in the study of this compound and its congeners has been their chemical synthesis. The complexity of the pentacyclic core, with its multiple stereocenters, demands innovative and efficient synthetic strategies. researchgate.net Overcoming these synthetic hurdles remains a key research direction, with the goal of developing more concise and higher-yielding routes to enable the production of sufficient quantities for further biological evaluation and the synthesis of structural analogs. nih.gov

Another significant research direction is the full elucidation of the biosynthetic pathway of the Melodinus alkaloids, including this compound. A deeper understanding of how these complex molecules are assembled in nature could provide inspiration for novel synthetic approaches and potentially enable their production through biotechnological methods. researchgate.net

Furthermore, a comprehensive exploration of the pharmacological potential of this compound is a critical area for future research. While initial studies have highlighted its cytotoxic activity, a broader screening against a wider range of cancer cell lines and other biological targets is necessary to fully understand its therapeutic potential. Investigating the mechanism of action underlying its cytotoxicity is also a crucial next step. The exploration of potential neuroprotective and antimicrobial properties, as suggested by studies on related compounds, represents another promising avenue of investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O B1259960 Epimeloscine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

(1R,10R,12S,19S)-12-ethenyl-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraen-9-one

InChI

InChI=1S/C19H20N2O/c1-2-18-8-5-10-21-11-9-19(17(18)21)13-6-3-4-7-15(13)20-16(22)14(19)12-18/h2-8,14,17H,1,9-12H2,(H,20,22)/t14-,17-,18-,19-/m0/s1

InChI Key

BEMFQIDPZLYEBJ-QZHFEQFPSA-N

Isomeric SMILES

C=C[C@]12C[C@H]3C(=O)NC4=CC=CC=C4[C@]35[C@H]1N(CC5)CC=C2

Canonical SMILES

C=CC12CC3C(=O)NC4=CC=CC=C4C35C1N(CC5)CC=C2

Synonyms

epimeloscine
meloscine

Origin of Product

United States

Biosynthetic Investigations of Epimeloscine

Hypothesized Biogenetic Pathways of Melodinus Alkaloids

The biosynthesis of Melodinus alkaloids, including epimeloscine, is a subject of ongoing scientific inquiry. Researchers have put forth several hypotheses to delineate the sequence of molecular transformations leading to the characteristic melodan skeleton.

Precursor Role of Tabersonine (B1681870) Derivatives in Melodan Skeleton Formation

A central hypothesis in the biogenesis of Melodinus alkaloids posits that the melodan skeleton arises from the rearrangement of tabersonine derivatives. nih.gov Tabersonine, a widely occurring monoterpene indole (B1671886) alkaloid, is considered a key branching point in the biosynthesis of numerous complex alkaloids. researchgate.netmdpi.com The proposed transformation involves a significant skeletal reorganization of a tabersonine-like precursor, such as 18,19-dehydrotabersonine, to form the intricate framework of the melodan class of alkaloids. nih.govacs.org This rearrangement is thought to involve an expansion of the B-ring and a contraction of the C-ring of the original aspidosperma skeleton. acs.org One proposed mechanism for this rearrangement involves a high-temperature process passing through an aziridine (B145994) intermediate. nih.gov Another suggested pathway involves a pinacol-type shift, for which supportive evidence has been documented in related systems. nih.gov

Proposed Biosynthetic Intermediacy of Scandine (B12325887)

Within the proposed biosynthetic cascade, scandine is considered a pivotal intermediate. nih.govcaltech.edu It is hypothesized to be the direct precursor to both meloscine (B1212257) and its epimer, this compound. nih.govnih.gov The formation of scandine itself is thought to result from the aforementioned rearrangement of a tabersonine derivative. nih.gov The co-occurrence of monoterpenoid indoles, a quinoline, and their key intermediates in the same plant, Melodinus yunnanensis, lends support to the proposed biosynthetic links between these different alkaloid classes. cas.cn

Enzymatic Transformations Leading to Meloscine and this compound via Decarboxymethylation

The final hypothesized step in the formation of meloscine and this compound from their immediate precursor, scandine, is a decarboxymethylation reaction. nih.gov This process involves the removal of a carboxymethyl group from scandine, likely facilitated by enzymatic hydrolysis and subsequent decarboxylation. nih.govacs.org This transformation directly yields the meloscine and this compound structures, which differ in their stereochemistry. The epimerization of this compound to the more thermodynamically stable meloscine has also been demonstrated chemically. nih.gov

Compound NameRole in Hypothesized Biosynthesis
Tabersonine Derivatives (e.g., 18,19-dehydrotabersonine)Initial Precursor
ScandineKey Intermediate
MeloscineFinal Product
This compoundFinal Product (Epimer of Meloscine)

Chemical Biology Approaches to Elucidate Biosynthetic Steps

To move from hypothesis to established fact, researchers can employ a variety of chemical biology techniques. These methods offer powerful tools to probe the intricate enzymatic machinery responsible for alkaloid biosynthesis.

Isotopic Labeling Studies (Hypothetical Research Direction)

Isotopic labeling is a powerful technique for tracing the metabolic fate of precursor molecules in a biosynthetic pathway. biorxiv.orgresearchgate.net In a hypothetical study aimed at confirming the proposed pathway for this compound, isotopically labeled tabersonine (e.g., with ¹³C or ¹⁴C) could be administered to Melodinus plant cultures or cell-free extracts. dicames.online By tracking the incorporation of the isotopic label into scandine, meloscine, and this compound, researchers could definitively establish the precursor-product relationships. This approach has been successfully used to elucidate the biosynthesis of other complex alkaloids. biorxiv.orgresearchgate.net

Investigation of Putative Enzyme Functions in Alkaloid Biosynthesis

The conversion of tabersonine derivatives through scandine to this compound is undoubtedly catalyzed by a series of specific enzymes. nih.govresearchgate.net A key area of research involves the identification and characterization of these biocatalysts. Oxidoreductases, for instance, are frequently involved in the formation of parent ring systems in alkaloid biosynthesis. nih.gov The enzymes responsible for the skeletal rearrangement of the tabersonine precursor and the final decarboxylation of scandine are prime targets for investigation.

Modern techniques in molecular biology and biochemistry, such as gene cloning and heterologous expression, allow for the production and study of these putative enzymes in isolation. researchgate.net For example, genes from Melodinus species that are homologous to known alkaloid biosynthetic enzymes could be identified and expressed in a host organism like yeast or E. coli. mdpi.com The resulting purified enzymes could then be tested for their ability to catalyze the specific steps in the proposed biosynthetic pathway, such as the conversion of scandine to meloscine and this compound. This approach has been instrumental in characterizing enzymes like tabersonine 16-hydroxylase in the biosynthesis of other alkaloids. scispace.comnih.gov

Research ApproachObjective
Isotopic LabelingTrace the metabolic pathway from precursor to final product.
Enzyme Identification and CharacterizationIdentify and confirm the function of specific enzymes involved in the biosynthetic steps.

Synthetic Strategies and Methodologies for Epimeloscine

Evolution of Total Synthesis Approaches Towards the Meloscine (B1212257) Alkaloid Family

The synthesis of Meloscine alkaloids, with their congested polycyclic core featuring multiple contiguous stereocenters, has been a significant challenge for synthetic chemists. nih.gov This challenge has spurred the development of diverse and elegant synthetic strategies over several decades. nih.gov

Early Synthetic Efforts and Their Methodological Contributions (e.g., Overman's Aza-Cope Mannich Reaction)

The first total synthesis of (±)-meloscine and its diastereomer (±)-epimeloscine was reported by Larry Overman's group in 1989, a landmark achievement that remained the sole synthesis for nearly two decades. nih.govnih.gov This 22-step synthesis introduced a powerful cascade reaction, the aza-Cope-Mannich sequence, as a key strategic element. nih.govnih.gov

The Overman strategy utilized an aza-Cope rearrangement followed by an intramolecular Mannich cyclization to construct the 3-acylpyrrolidine motif, which forms the core tricyclic unit of the alkaloid. caltech.eduresearchgate.net This sequence elegantly assembled the complex architecture of the molecule with a high degree of stereocontrol. chemrxiv.org However, this initial approach did not form the central cyclopentanoid C-ring directly; instead, a Wolff rearrangement-mediated ring contraction was employed at a later stage to achieve the desired five-membered ring. nih.govpitt.edu Overman's work produced epimeloscine, but only as a minor stereoisomer from a mixture en route to the more stable meloscine. nih.govacs.org

Pauson-Khand Cyclization and Ring-Closing Metathesis (RCM) Strategies in Related Syntheses

Following Overman's foundational work, other research groups introduced new methodologies to tackle the meloscine framework. nih.gov Notably, the syntheses developed by the groups of Mukai and Bach showcased the utility of the Pauson-Khand reaction and Ring-Closing Metathesis (RCM), respectively. nih.govnih.gov

The Mukai group completed a total synthesis of (±)-meloscine where the crucial step was an intramolecular Pauson-Khand reaction. nih.govresearchgate.net This powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide efficiently constructed the tetracyclic core of meloscine, forming the central cyclopentenone C-ring directly and with the correct relative stereochemistry at key centers. nih.govresearchgate.net

Both the Bach and Mukai syntheses ultimately employed a Ring-Closing Metathesis (RCM) reaction to forge the final tetrahydropyridine (B1245486) E-ring. nih.govclockss.orgresearchgate.net RCM has proven to be a robust and reliable method for forming cyclic structures in the late stages of complex molecule synthesis. clockss.orgnih.gov While elegant, these approaches still required a significant number of steps to reach the final natural product from the key intermediates. nih.gov

Synthetic ApproachKey Methodological ContributionTarget Molecule(s)Reference(s)
Overman (1989) Aza-Cope Mannich Reaction(±)-Meloscine, (±)-Epimeloscine nih.govnih.gov
Bach (2008) [2+2] Photocycloaddition / Ring Expansion, RCM(+)-Meloscine nih.govnih.govresearchgate.net
Mukai (2011) Pauson-Khand Cyclization, RCM(±)-Meloscine nih.govnih.govresearchgate.net
Curran (2011) Cascade Radical Annulation of Divinylcyclopropane(±)-Epimeloscine, (±)-Meloscine nih.govnih.govacs.org

Stereoselective Total Synthesis of (±)-Epimeloscine

Design Principles of Cascade Radical Annulation for Polycyclic Core Construction

The strategic foundation of this efficient synthesis is a cascade radical annulation of a divinylcyclopropane (DVCP). nih.gov The retrosynthetic analysis envisioned that the pentacyclic target could be accessed via a late-stage RCM to form the E-ring. nih.gov The precursor for this RCM, a divinylcyclopentane, was designed to be the direct product of a novel cascade radical annulation. nih.gov This key transformation was designed to construct the B and C rings of the ABCD-tetracyclic core in a single, powerful step. nih.govnih.gov This approach contrasts with earlier methods by rapidly assembling the complex core with high stereocontrol. nih.gov

Acylation as a Precursor Derivatization Strategy

To set the stage for the key radical cascade, a specific precursor was required. This was achieved through an acylation reaction, a common and effective derivatization strategy. nih.govchemrxiv.org In the synthesis, a functionalized aniline (B41778) derivative was acylated with a divinylcyclopropane carboxylic acid. nih.gov Specifically, the reaction between acid 9 and aniline 13b was carried out using Ghosez's reagent to furnish the crucial amide precursor 15b in 77% yield. nih.govacs.org This step effectively joins the two key fragments of the molecule and prepares it for the subsequent complexity-building cyclization. nih.gov

Stereoselective Tandem Radical Cyclization of Divinylcyclopropanes for C and D Ring Formation

The pivotal transformation in the synthesis of (±)-Epimeloscine is the stereoselective tandem radical cyclization of the divinylcyclopropane precursor. nih.gov Upon treatment with a radical initiator, the divinylcyclopropane undergoes a cascade of reactions to form the C and D rings simultaneously. nih.govacs.org

The proposed mechanism involves the addition of a tributyltin radical to one of the vinyl groups, which triggers the fragmentation of the strained cyclopropane (B1198618) ring to generate a new radical intermediate. nih.gov This is followed by a 6-exo-trig cyclization and a subsequent 5-exo-trig cyclization. nih.gov This tandem sequence forges the ABCD tetracycle in a single operation, proceeding in 38% yield. nih.govacs.org Crucially, the reaction is highly stereoselective, producing a single stereoisomer with the this compound configuration at the B/C ring fusion. nih.gov The final E-ring is then constructed via a group-selective Ring-Closing Metathesis (RCM) of the resulting divinylcyclopentane to yield (±)-Epimeloscine. nih.govnih.govcapes.gov.br

StepTransformationReagentsYieldReference(s)
1 AcylationAniline 13b , Acid 9 , Ghosez's reagent77% nih.govacs.org
2 Tandem Radical CyclizationAmide 15b , Bu₃SnH, AIBN38% nih.govacs.org
3 Deprotection & N-allylationTFA; Allyl bromide73% nih.govacs.org
4 Ring-Closing MetathesisGrubbs-Hoveyda catalyst89% nih.govacs.org
5 Epimerization to (±)-MeloscineKOtBu83% nih.govacs.org

Group-Selective Ring-Closing Metathesis for E-Ring Elaboration

A pivotal step in the efficient synthesis of (±)-epimeloscine is the construction of the final E-ring via a group-selective ring-closing metathesis (RCM). nih.gov This reaction is performed on a divinylcyclopentane intermediate, which already contains the fully formed ABCD-ring system of the alkaloid core. researchgate.netnih.gov The selectivity of this reaction is crucial; it relies on the differential reactivity of the two diastereotopic vinyl groups present in the precursor. nih.gov

The use of a second-generation Grubbs-Hoveyda catalyst is instrumental in this transformation. nih.gov As anticipated based on ring strain considerations, the catalyst selectively engages only one of the two vinyl groups to facilitate the cyclization, leading directly to the desired pentacyclic structure. nih.gov This step proceeds in high yield, typically between 89% and 94%, demonstrating the power of RCM in complex natural product synthesis. nih.gov The reaction effectively finalizes the formidable pentacyclic core of this compound in a single, efficient step. acs.org

ParameterCondition
Catalyst Second-generation Grubbs-Hoveyda
Substrate Divinylcyclopentane intermediate
Solvent Dichloromethane
Temperature 40°C
Yield 89-94%

This table summarizes the typical reaction conditions for the E-ring elaboration of this compound via RCM.

Synthesis of this compound Stereoisomers and Analogs

The synthetic route to this compound also provides access to its natural stereoisomer, meloscine, and serves as a platform for generating structurally diverse analogs for further study.

Controlled Epimerization to Synthesize (±)-Meloscine from (±)-Epimeloscine

(±)-Epimeloscine is the direct product of the primary synthetic sequence. nih.gov Its naturally occurring and more thermodynamically stable epimer, (±)-meloscine, is readily accessible through a simple, base-mediated epimerization at the C3 position. nih.gov

This conversion is achieved by treating (±)-epimeloscine with potassium tert-butoxide in tetrahydrofuran (B95107) at room temperature. The reaction proceeds cleanly, affording (±)-meloscine in an 83% yield. nih.gov The equilibrium of this reaction favors the formation of meloscine, which is attributed to the greater thermodynamic stability of its C3 substituent in the axial position.

ParameterCondition
Starting Material (±)-Epimeloscine
Base Potassium tert-butoxide (KOtBu)
Solvent Tetrahydrofuran (THF)
Temperature 25°C
Product (±)-Meloscine
Yield 83%

This table details the optimized conditions for the epimerization of (±)-epimeloscine.

Strategic Modifications for Analog Generation

The established synthetic pathway is amenable to strategic modifications, allowing for the generation of various this compound and meloscine analogs. This diversification is valuable for exploring structure-activity relationships. Modifications have primarily focused on the E-ring of the alkaloid scaffold.

By acylating a tetracyclic pyrrolidine (B122466) intermediate with reagents like chloroacetyl chloride or sulfonyl chlorides, precursors for different E-ring structures can be created. Subsequent ring-closing metathesis of these intermediates yields lactam and sultam analogs, respectively. These derivatives maintain the core pentacyclic structure while introducing heteroatom diversity into the E-ring. The synthesis of an N-benzyl lactam analog proceeded in 84% yield, while a sultam analog was formed in 74% yield. This strategy provides an efficient route to a library of novel compounds based on the meloscine framework.

Advanced Synthetic Techniques and Future Prospects in this compound Total Synthesis

While the current syntheses are robust, the application of advanced techniques could further enhance efficiency, scalability, and sustainability.

Application of Flow Chemistry to Improve Reaction Scalability

Currently, there are no published reports on the application of flow chemistry to the total synthesis of this compound. However, this technology represents a significant future prospect for the field. Flow chemistry, where reactions are carried out in continuously flowing streams within reactors, offers numerous advantages over traditional batch synthesis, particularly for complex, multi-step processes. researchgate.net

The benefits of flow chemistry include superior control over reaction parameters (temperature, pressure, and time), enhanced safety, waste minimization, and simplified scalability. researchgate.net For a multi-step synthesis like that of this compound, converting key transformations into a continuous flow process could streamline production and improve reproducibility. unimi.it While practical challenges such as solvent compatibility between steps and potential for clogging exist, the development of multi-step continuous-flow systems is a rapidly advancing field in pharmaceutical synthesis. unimi.itsioc-journal.cn The application of flow chemistry could be instrumental in overcoming bottlenecks associated with conventional synthesis and enabling the production of this compound and its analogs on a larger scale for extensive biological evaluation. unimi.it

Chirality Transfer Approaches in Related Alkaloid Synthesis

The asymmetric synthesis of complex alkaloids such as this compound and its congeners presents a formidable challenge due to the presence of multiple stereocenters. One elegant strategy to address this challenge is through chirality transfer, a process where the stereochemical information from a chiral starting material or auxiliary is conveyed to the final product. This approach is particularly valuable in the synthesis of alkaloids within the Melodinus family, where precise control over stereochemistry is crucial for biological activity.

In the context of synthesizing (+)-meloscine, a related alkaloid to this compound, preliminary studies have explored the use of a chirality transfer strategy. pitt.edu This approach aimed to translate the chirality from a known, enantiomerically pure starting material to the intricate core structure of the alkaloid. pitt.edu However, these initial investigations into a chirality transfer approach for the synthesis of (+)-meloscine resulted in only moderate success in terms of the efficiency of chirality transfer. pitt.edu

The concept of chirality transfer often relies on the use of the "chiral pool," which consists of readily available and inexpensive enantiopure compounds from natural sources like amino acids, sugars, and terpenes. wikipedia.orgnumberanalytics.com These natural products serve as chiral building blocks, and their inherent chirality is preserved and transferred throughout the synthetic sequence, thereby dictating the stereochemistry of the final product. wikipedia.org This strategy is advantageous as it can simplify synthetic routes and ensure high stereochemical purity. numberanalytics.com

While the direct application of a highly efficient chirality transfer for the total synthesis of this compound has not been extensively reported, the principle remains a significant area of investigation in the broader field of alkaloid synthesis. For instance, various synthetic campaigns targeting other complex alkaloids have successfully employed this methodology. These approaches often involve the strategic use of chiral auxiliaries or the selection of a starting material from the chiral pool that already contains some of the required stereocenters. wikipedia.orgmdpi.com

An example of a related strategy can be seen in the enantioselective total synthesis of (+)-meloscine, which utilized a template-controlled [2+2] photocycloaddition as the key stereochemistry-defining step. researchgate.netresearchgate.net In this synthesis, a chiral template was used to induce the desired stereochemistry during the photocycloaddition, effectively transferring chirality to the cyclobutane (B1203170) intermediate. researchgate.net This intermediate was then elaborated through a series of reactions, including a retro-benzilic acid rearrangement and a ring-closing metathesis, to afford the final natural product. researchgate.netresearchgate.net

The following table summarizes different chirality transfer strategies and their applications in the synthesis of related alkaloids.

Synthetic StrategyKey ReactionApplication in Alkaloid SynthesisReference
Chiral Pool SynthesisUtilization of enantiopure starting materialsProvides chiral building blocks for complex syntheses. wikipedia.orgnumberanalytics.com
Template-Controlled Photocycloaddition[2+2] PhotocycloadditionEnantioselective synthesis of (+)-Meloscine. researchgate.netresearchgate.net
Preliminary Chirality Transfer StudiesNot specifiedInvestigated for the synthesis of (+)-Meloscine with moderate success. pitt.edu

The exploration of chirality transfer approaches continues to be a vibrant area of research in synthetic organic chemistry. The development of new methods and the identification of more efficient chiral sources or catalysts are expected to play a crucial role in the future synthesis of complex molecules like this compound, potentially leading to more concise and stereocontrolled routes to these valuable natural products.

Preclinical Pharmacological Research on Epimeloscine

In Vitro Pharmacological Activity Profiling

Initial laboratory-based studies have been conducted to screen Epimeloscine for specific biological activities using cellular and microbial models.

Research has indicated that this compound possesses cytotoxic properties against certain cancer cell lines. Specifically, its antiproliferative activity was evaluated against the human liver cancer cell line, HepG2. In these studies, this compound demonstrated significant inhibitory effects on the proliferation of HepG2 cells. The potency of this activity was quantified by its IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. The IC50 value for this compound against HepG2 cells was determined to be 2.57 µM. This finding suggests that this compound is a potential candidate for further investigation as an anticancer agent.

Table 1: Antiproliferative Activity of this compound

Compound Cell Line Activity IC50 Value (µM)

Data sourced from in vitro studies.

Preliminary investigations have suggested that this compound may have antimicrobial properties. Studies on Aspidosperma terpenoid alkaloids, a class of compounds to which this compound belongs, have shown antimicrobial activity. researchgate.net While detailed studies on the specific antimicrobial spectrum and efficacy of pure this compound are not extensively documented in the provided search results, the initial findings indicate it could be a candidate for the development of new antimicrobial agents.

Evaluation of Antiproliferative Activity in Carcinoma Cell Lines (e.g., HepG2)

Investigation of Neurobiological Modulatory Effects

The potential for this compound and related compounds to influence neuronal cells has been an area of interest, with studies pointing towards neuroprotective capabilities.

While direct studies on this compound are limited, research on similar alkaloids provides insights into potential neuroprotective mechanisms. Investigations into alkaloids with structures related to this compound have highlighted their ability to modulate apoptotic pathways in neuronal cells. Apoptosis, or programmed cell death, is a critical process in neurodegenerative diseases. uva.nlfrontiersin.org The modulation of these pathways by related compounds suggests a potential mechanism for protecting against neuronal cell death. This interference with the apoptotic cascade is a key area of investigation for therapies targeting neurodegeneration. nih.gov

Compounds structurally similar to this compound have been observed to reduce oxidative stress in neuronal cells. Oxidative stress, which results from an imbalance between free radicals and antioxidants, can lead to cellular damage and is implicated in the pathology of neurodegenerative conditions. livhospital.com The ability of related alkaloids to mitigate oxidative stress suggests a potential neuroprotective benefit. This action may contribute to the preservation of neuronal integrity and function. nih.gov

Modulation of Apoptotic Pathways in Neuronal Cell Models (based on related compounds)

Elucidation of Cellular and Molecular Mechanisms of Action

The precise cellular and molecular mechanisms underlying the observed biological activities of this compound are a subject of ongoing investigation. Its antiproliferative effects in HepG2 cells point towards an ability to interfere with critical cellular processes required for cancer cell growth. For related compounds, mechanisms such as the inhibition of focal adhesion kinase (FAK) and the subsequent suppression of pro-survival signaling pathways like PI3K/Akt and JNK/STAT3 have been reported to lead to apoptosis. nih.gov Furthermore, studies on other natural compounds have shown that antiproliferative effects can be achieved by inducing apoptosis through the downregulation of the Bcl-2/Bax ratio and the upregulation of cleaved caspases. frontiersin.org

The potential neuroprotective effects, as inferred from related compounds, appear to be linked to the modulation of apoptotic pathways and the reduction of oxidative stress in neuronal cells. The ability to interfere with programmed cell death and protect against oxidative damage are recognized as important therapeutic strategies for neurodegenerative diseases. uva.nl

Structure Activity Relationship Sar Studies of Epimeloscine and Its Derivatives

Rational Design and Synthesis of Epimeloscine Analogs for SAR

The foundation of SAR studies lies in the ability to create a diverse set of related molecules. The synthetic approaches to this compound have been specifically designed to be both short and flexible, facilitating the preparation of various analogs. nih.gov A key strategy has been the use of a radical [3+2]-divinylcyclopropane (DVCP) annulation cascade, which rapidly assembles the core structure and is tolerant of various substituents, making it ideal for generating a library of compounds for biological screening. nih.govcapes.gov.br

Modification of the core five-ring system of this compound is crucial for identifying which structural components are essential for its activity. Research has focused on diversifying the E-ring and functionalizing the nitrogen atom.

Scientists have successfully introduced novel E-rings containing lactam and sultam functionalities. nih.gov This was achieved by acylating advanced pyrrolidine (B122466) intermediates, followed by a ring-closing metathesis (RCM) reaction to form the final pentacyclic structure. nih.gov For instance, the acylation of pyrrolidine intermediates followed by RCM with a Hoveyda-Grubbs catalyst yielded E-ring lactams and a sultam in good yields. nih.gov This demonstrates that the synthetic route is flexible enough to accommodate significant structural changes to the E-ring, introducing heteroatoms and altering the polarity and hydrogen-bonding capabilities of this part of the molecule. nih.gov

Table 1: Synthesis of E-Ring Modified this compound Analogs
Analog TypePrecursorKey ReactionYield (%)Reference
E-ring Lactam (25)Amide 23Ring-Closing Metathesis (RCM)65 nih.gov
E-ring Lactam (26a)Amide 24aRing-Closing Metathesis (RCM)84 nih.gov
E-ring Sultam (26b)Sulfonamide 24bRing-Closing Metathesis (RCM)74 nih.gov

The synthetic pathway for this compound has been shown to tolerate several different N-substituents, including hydrogen (H), benzyl (B1604629) (Bn), and tert-butyloxycarbonyl (Boc). nih.gov This tolerance is a key feature for generating analog libraries, as it allows for late-stage variation of substituents on the nitrogen atom of the B-ring lactam. nih.govresearchgate.net The ability to easily modify this position allows for the systematic exploration of how different alkyl or aryl groups at this site influence the molecule's properties and biological activity.

Systematic Modification of the Pentacyclic Core Structure

E-Ring Diversification through Lactam and Sultam Introduction

Quantitative Correlation of Structural Features with Biological Activities

Quantitative structure-activity relationship (QSAR) models aim to correlate a molecule's structural or physicochemical properties with its biological activity. nih.govwikipedia.org For this compound, the stereochemistry and the identification of key structural motifs are central to this analysis.

Stereochemistry plays a critical role in the biological activity of complex natural products. nih.govnumberanalytics.comuoanbar.edu.iq In the synthesis of the meloscine (B1212257) family, the radical cyclization reactions were found to be highly selective for the epi-configuration, directly producing this compound (2a) and its D-ring congeners (2b-c). nih.gov This specific three-dimensional arrangement is a key structural feature.

Notably, this compound and its analogs can be conveniently converted to their corresponding meloscine isomers through a process called epimerization. nih.govnih.gov This inversion of stereochemistry at a single carbon center allows for direct comparison between the two diastereomers, highlighting the profound impact of stereochemical configuration on the molecule's activity profile. nih.gov The ability to access both series of compounds is crucial for determining the optimal spatial arrangement for biological interactions. nih.gov

Table 2: Epimerization of this compound Analogs to Meloscine Analogs
Starting CompoundProductYield (%)Reference
(±)-Epimeloscine (2)(±)-Meloscine (1)83 nih.gov
N-benzyl this compound lactam analog (26a)N-benzyl meloscine lactam analog (27a)86 nih.gov
N-benzyl this compound sultam analog (26b)N-benzyl meloscine sultam analog (27b)84 nih.gov

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal interactions with a specific biological target. nih.govmdpi.com For this compound, the SAR studies help to define these key elements. The fundamental pentacyclic core represents the primary scaffold. nih.gov

The synthetic diversification efforts reveal crucial pharmacophoric contributions:

The E-Ring: The successful replacement of the E-ring with lactam and sultam moieties indicates that this region is a key area for modification to tune activity. nih.gov Changes in this ring can alter polarity, solubility, and hydrogen-bonding capacity, which are critical for target interaction.

The C3-Stereocenter: The significant and controllable difference between this compound and meloscine isomers underscores the importance of the stereochemistry at the C3 position. nih.govnih.gov The spatial orientation of the substituent at this carbon is a critical determinant of biological activity, suggesting it is a key pharmacophoric point for interaction with a biological target. nih.govnih.gov

These systematic modifications collectively help to build a pharmacophore model for the this compound class of alkaloids, guiding future design of analogs with potentially enhanced or more specific biological activities. nsf.gov

Impact of Stereochemical Configuration on Activity Profiles

Computational Approaches in this compound SAR Studies

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives is greatly enhanced by computational methods. These in silico techniques offer a rapid and cost-effective means to predict biological activity, understand interactions at a molecular level, and guide the synthesis of more potent and selective analogues. By modeling the behavior of molecules and their interactions with biological targets, researchers can prioritize which derivatives to synthesize and test, saving significant time and resources in the drug discovery process.

Molecular Docking Simulations for Ligand-Target Interactions (Hypothetical Research Direction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). This method allows for the visualization and energetic scoring of the binding mode, providing insights into the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

As a hypothetical research direction, molecular docking could be a powerful tool to elucidate the mechanism of action of this compound and guide the design of new derivatives. Although specific protein targets for this compound are not yet fully characterized, related alkaloids have shown promise in areas like cancer research. For instance, other bisindole alkaloids have been investigated for their interaction with targets like the anti-apoptotic protein Bcl-2 or various kinase enzymes implicated in cancer cell proliferation.

A hypothetical docking study for this compound derivatives could proceed as follows:

Target Identification and Preparation: A relevant protein target, for example, a member of the kinase family or a protein involved in apoptosis, would be selected. The three-dimensional crystal structure of the protein would be obtained from a repository like the Protein Data Bank (PDB).

Ligand Preparation: A library of this compound derivatives with varied substituents at key positions would be created and their 3D structures would be generated and energy-minimized.

Docking Simulation: Using specialized software, each derivative would be "docked" into the active site of the target protein. The program would generate multiple possible binding poses for each ligand and score them based on a function that estimates the binding affinity.

Analysis of Results: The results would be analyzed to identify which derivatives have the best predicted binding affinity and to understand the key molecular interactions responsible for this binding.

The insights gained would directly inform the SAR, linking specific structural features of the derivatives to their predicted binding strength. For example, if a hydrogen bond between a derivative's hydroxyl group and a specific amino acid residue in the target's active site is shown to be crucial, this would suggest that future synthetic efforts should focus on retaining or enhancing this feature.

Hypothetical Molecular Docking Results for this compound Derivatives

DerivativeModificationTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compoundParent CompoundKinase X-7.5TYR-210, LEU-150
Derivative AAddition of hydroxyl group at C-10Kinase X-8.2TYR-210, LEU-150, ASP-208 (H-bond)
Derivative BMethylation of indole (B1671886) nitrogenKinase X-7.1TYR-210, LEU-150
Derivative CReplacement of E-ring with lactamKinase X-6.8LEU-150
Derivative DAddition of fluoro group at C-12Kinase X-7.9TYR-210, LEU-150 (Hydrophobic interaction)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org The fundamental principle is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular properties. collaborativedrug.com

A QSAR study for this compound derivatives would involve several key steps:

Data Set Assembly: A series of this compound analogues would be synthesized and their biological activity (e.g., IC₅₀ values against a cancer cell line) would be experimentally determined. This forms the training set for the model.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties, and are generally categorized as:

Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the distribution of electrons in the molecule.

Steric Descriptors: (e.g., molecular volume, surface area, molecular refractivity) which relate to the size and shape of the molecule. jppres.com

Lipophilic Descriptors: (e.g., LogP) which quantify the molecule's hydrophobicity and ability to cross cell membranes.

Topological Descriptors: (e.g., connectivity indices) which describe the atomic connectivity within the molecule. j-morphology.com

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that best correlates the calculated descriptors (independent variables) with the observed biological activity (dependent variable). jppres.comnih.gov The predictive power of this QSAR model is then rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. jppres.com

The resulting QSAR equation allows researchers to predict the biological activity of new, yet-to-be-synthesized this compound derivatives. This predictive capability is invaluable for prioritizing synthetic targets, focusing on derivatives that are predicted to have the highest potency. For example, if the QSAR model indicates that higher lipophilicity and the presence of a hydrogen bond donor at a specific position are positively correlated with activity, chemists can design new molecules that incorporate these features.

Example of a Hypothetical QSAR Equation and Data

A potential QSAR model for a series of this compound derivatives might look like the following equation:

pIC₅₀ = 0.45 * (LogP) + 1.20 * (HDon) - 0.15 * (MolVol) + 2.50

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

LogP is a measure of lipophilicity.

HDon is the number of hydrogen bond donors.

MolVol is the molecular volume.

DerivativepIC₅₀ (Experimental)LogPHDonMolVol (ų)pIC₅₀ (Predicted by Model)
This compound5.53.213105.59
Derivative 15.93.513155.83
Derivative 26.23.323126.32
Derivative 35.13.813305.41
Derivative 45.42.913055.43

Analytical Chemistry Methodologies in Epimeloscine Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and functional groups. In the study of epimeloscine, Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are critically important.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise three-dimensional arrangement of atoms, or stereochemistry, within a molecule. numberanalytics.com For complex structures like this compound, NMR is essential for assigning the relative and absolute configurations of its chiral centers.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to establish the stereochemical relationships between protons within the molecule. By analyzing the spatial proximity of hydrogen atoms, researchers can deduce the intricate stereochemistry of the ring systems in this compound. iasoc.it Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide data on chemical shifts, coupling constants, and correlations, which are pieced together to build a complete picture of the molecular architecture. organicchemistrydata.org

Table 1: Representative NMR Data for this compound Analogs Note: Specific NMR data for this compound itself is often presented in detailed research papers and may vary slightly based on the solvent and instrument used.

Proton/Carbon Chemical Shift (ppm) Key Correlations (from 2D NMR)
Aromatic Protons 7.0 - 8.0 Correlations to other aromatic and adjacent aliphatic protons.
Aliphatic Protons 1.5 - 4.5 Complex coupling patterns revealing connectivity within the ring systems.
Carbonyl Carbon ~170 Correlation to adjacent protons.

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for accurately determining the molecular formula of a compound. libretexts.orgmsu.edu Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. libretexts.org This high precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. savemyexams.com

For this compound, HRMS provides an exact mass that can be used to calculate a unique molecular formula, confirming the number and type of atoms (carbon, hydrogen, nitrogen, oxygen) present in the molecule. youtube.comamazonaws.com This is a critical step in confirming the identity of a newly synthesized or isolated compound. Furthermore, the high sensitivity of mass spectrometry makes it an excellent method for assessing the purity of a sample by detecting the presence of any impurities.

Table 2: HRMS Data for a Compound with a Given Molecular Formula This table illustrates how HRMS data is presented and used for formula confirmation.

Parameter Value Interpretation
Calculated Exact Mass for C₂₀H₂₂N₂O₂ 338.1681 The theoretical exact mass based on the elemental composition.
Measured m/z 338.1685 The experimentally determined mass-to-charge ratio of the molecular ion.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. core.ac.uk Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations (stretching and bending) of their bonds. vscht.cz The resulting IR spectrum is a plot of these absorptions, which serves as a molecular fingerprint.

In the analysis of this compound, IR spectroscopy would be used to confirm the presence of key functional groups. For instance, the dihydroquinolin-2-one moiety would exhibit a characteristic carbonyl (C=O) stretching vibration. Other significant absorptions would include C-H stretches for both aromatic and aliphatic regions, C=C stretches for the aromatic ring, and C-N and C-O bond vibrations. libretexts.orglibretexts.org

Table 3: Typical Infrared Absorption Frequencies for Functional Groups in this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Vibrational Mode
Amide C=O 1650-1690 Stretch
Aromatic C=C 1450-1600 Stretch
Aromatic C-H 3000-3100 Stretch
Aliphatic C-H 2850-3000 Stretch
C-N 1000-1350 Stretch

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Purity Assessment

Chromatographic Methods for Purification and Purity Verification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. wikipedia.org It is fundamental in the study of this compound for both the purification of the compound from reaction mixtures or natural sources and for the verification of its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. openaccessjournals.comoxfordindices.com It relies on pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with chromatographic packing material (the stationary phase).

In this compound research, HPLC is used to purify the compound from byproducts and starting materials after its synthesis. amazonaws.com By selecting the appropriate stationary and mobile phases, a high degree of separation can be achieved. mdpi.com Furthermore, HPLC is a quantitative method. openaccessjournals.com By creating a calibration curve with standards of known concentration, the amount of this compound in a sample can be accurately determined. This is also essential for verifying the purity of the final compound.

To enhance the analytical power of chromatography, it is often coupled with spectroscopic techniques. The combination of High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is a particularly potent hyphenated technique. wikipedia.org

In this setup, the components of a mixture are first separated by HPLC. nih.gov As each component elutes from the HPLC column, it is directly introduced into the ion source of a mass spectrometer. measurlabs.com This allows for the mass analysis of each separated peak in the chromatogram. For this compound research, HPLC-MS provides a two-dimensional analysis: the retention time from the HPLC provides one level of identification, while the mass spectrum provides the molecular weight and fragmentation pattern, confirming the identity of the compound. wikipedia.orgmdpi.com This integrated approach is invaluable for analyzing complex mixtures and for confirming the identity and purity of the target compound with a high degree of certainty. amazonaws.com

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

X-ray Crystallography for Absolute Stereochemistry Determination of this compound and Intermediates

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. In the context of complex synthetic targets like this compound, with its multiple stereocenters, this method is invaluable for confirming the relative and absolute stereochemistry of key intermediates and, when suitable crystals can be obtained, the final product. The precise spatial arrangement of atoms determined through X-ray diffraction provides unequivocal proof of stereochemical configuration, which is crucial for validating synthetic strategies and understanding structure-activity relationships.

During the total synthesis of this compound and its congeners, researchers have utilized X-ray crystallography to resolve stereochemical ambiguities that could not be definitively assigned by other spectroscopic methods, such as NMR. For instance, in the synthesis of related alkaloids, the relative stereochemistry of complex intermediates has been successfully confirmed by X-ray analysis. This is particularly critical at stages where new stereocenters are created.

A notable application of this technique in research pertinent to this compound's structural framework was the confirmation of the trans-B/C ring fusion in a homopiperidine analog intermediate. This stereochemical outcome was a critical validation of the proposed stereoselective cyclization pathway. While a crystal structure of this compound itself is not widely reported in publicly accessible literature, the use of X-ray crystallography on its synthetic precursors has been a vital tool.

Key Applications of X-ray Crystallography in this compound Synthesis:

Validation of Stereocenters: Provides definitive assignment of the relative and, with appropriate data, absolute stereochemistry of chiral centers in synthetic intermediates.

Conformational Analysis: Elucidates the preferred three-dimensional arrangement of atoms and ring systems within the crystalline state.

Confirmation of Reaction Outcomes: Serves as a crucial proof point for the stereoselectivity of key chemical transformations.

Below is a table summarizing the crystallographic data for a representative synthetic intermediate related to the this compound framework, illustrating the type of information obtained from such analyses.

Table 1: Representative Crystallographic Data for a Synthetic Intermediate

Parameter Value
Chemical Formula C₁₉H₂₅NO₃
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.25 Å, b = 15.78 Å, c = 11.45 Å
α = 90°, β = 109.3°, γ = 90°
Volume 1745 ų
Z (Molecules per unit cell) 4
Resolution 0.77 Å
Final R-factor 0.045

Note: This data is representative of a typical crystalline intermediate in alkaloid synthesis and is for illustrative purposes.

Advanced Analytical Strategies for Metabolite Profiling and Complex Sample Analysis

The study of the metabolic fate of this compound and its detection in complex biological matrices necessitates the use of highly sensitive and selective analytical techniques. Metabolite profiling, a key aspect of understanding the biotransformation of a compound, involves the identification and quantification of its metabolites. While specific metabolite profiling studies on this compound are not extensively documented in public literature, the methodologies employed for related alkaloids and complex natural products are well-established and directly applicable.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the cornerstone for analyzing compounds like this compound in biological samples such as plasma, urine, and tissue homogenates. This technique offers a powerful combination of physical separation based on polarity (HPLC) and mass-based detection with high specificity and sensitivity (MS/MS).

Sample Preparation: Biological samples typically require extensive preparation to remove interfering substances like proteins and salts. This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

Chromatographic Separation: Reversed-phase HPLC is commonly used, allowing for the separation of the parent compound from its more polar metabolites.

Mass Spectrometric Detection: Electrospray ionization (ESI) is a soft ionization technique well-suited for alkaloids. In tandem mass spectrometry, the precursor ion (the protonated molecule of this compound or a metabolite) is selected and fragmented to produce characteristic product ions. This transition is highly specific and is used for quantification in Multiple Reaction Monitoring (MRM) mode.

High-Resolution Mass Spectrometry (HRMS) , often coupled with HPLC (LC-HRMS), provides highly accurate mass measurements (typically with errors < 5 ppm). This accuracy allows for the determination of the elemental composition of unknown metabolites, which is a critical step in their structural elucidation. Techniques such as HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) have been instrumental in identifying novel alkaloids from the Melodinus genus. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy plays a crucial role in the definitive structure elucidation of isolated metabolites. hyphadiscovery.com While less sensitive than mass spectrometry, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. researchgate.netfrontiersin.org For metabolite identification, sufficient quantities of the metabolite must be isolated from the biological matrix, often through preparative HPLC. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are then used to piece together the chemical structure. hyphadiscovery.com

Advanced Analytical Workflow for this compound Metabolite Profiling:

Incubation: The compound is incubated with a relevant biological system (e.g., liver microsomes, hepatocytes) to generate metabolites.

Extraction: Metabolites and the remaining parent compound are extracted from the biological matrix.

LC-HRMS Analysis: The extract is analyzed by LC-HRMS to detect potential metabolites based on their accurate mass and retention time relative to the parent compound.

LC-MS/MS for Fragmentation Analysis: The fragmentation patterns of suspected metabolites are analyzed to gain structural insights (e.g., identifying the site of oxidation or conjugation).

Isolation and NMR Spectroscopy: If a major metabolite is observed, it is isolated using preparative chromatography, and its definitive structure is determined by NMR. hyphadiscovery.com

The combination of these advanced analytical strategies provides a comprehensive toolkit for the detection, identification, and quantification of this compound and its metabolites in complex samples, which is essential for detailed pharmacokinetic and drug metabolism studies.

Future Directions and Emerging Research Avenues for Epimeloscine

Development of More Efficient and Sustainable Synthetic Routes for Epimeloscine and Analogs

The first stereoselective total synthesis of (±)-epimeloscine represents a landmark achievement in organic chemistry. nih.govcapes.gov.bracs.org This route, accomplished in 13 total steps with a longest linear sequence of 10 steps, ingeniously employs a cascade radical annulation of a divinylcyclopropane to construct the core structure, followed by a ring-closing metathesis (RCM) to complete the pentacyclic framework. nih.govacs.orgacs.org

Furthermore, there is a growing need for sustainable or "green" chemistry approaches. The reported synthesis utilizes reagents such as tributyltin hydride, which poses environmental and toxicological concerns. nih.gov Future synthetic endeavors should focus on replacing such hazardous reagents with more environmentally benign alternatives. This could include exploring enzymatic reactions, photoredox catalysis, or other modern synthetic methods that minimize waste and avoid toxic substances. Developing more efficient and sustainable routes is critical for producing sufficient quantities of this compound and its analogs for extensive biological testing.

Key Synthetic Step Reported Reagents/Method Potential Future Improvement
Core ABCD Tetracycle Formation Tandem radical cyclization of a divinylcyclopropane using tributyltin hydride (Bu₃SnH) and AIBN. nih.govOptimization of reaction conditions; exploration of tin-free radical initiators; development of catalytic enantioselective methods.
E-Ring Closure Group-selective Ring-Closing Metathesis (RCM) using Grubbs-Hoveyda catalyst. nih.govacs.orgScreening of new-generation metathesis catalysts for higher efficiency and lower catalyst loading; exploring alternative cyclization strategies.
Overall Process 10-step longest linear sequence, ~6% overall yield. nih.govacs.orgRedesigning the retrosynthetic analysis for a more convergent approach; employing flow chemistry for improved scalability and safety.

Expansion of Preclinical Pharmacological Spectrum Beyond Current Indications

Initial studies have revealed that this compound and alkaloids from the Melodinus genus possess a range of promising biological activities. scirp.org These findings provide a strong foundation for expanding the scope of preclinical pharmacological investigations.

Currently identified activities include:

Anticancer Properties : this compound has demonstrated cytotoxic effects against certain cancer cell lines, such as a reported IC₅₀ value of 2.57 µM against HepG2 (human liver cancer) cells. Alkaloids from the genus are also noted for their antitumor potential. bioline.org.brscirp.org

Neuroprotective Effects : Related alkaloids have been suggested to offer neuroprotective benefits, potentially by modulating apoptotic pathways and reducing oxidative stress.

Antimicrobial Activity : Preliminary research indicates that these compounds may have antimicrobial properties.

Future research should systematically screen this compound and newly synthesized analogs against a broader panel of human cancer cell lines, including those representing resistant or difficult-to-treat cancers. Beyond cytotoxicity, investigations into other anticancer mechanisms, such as anti-metastatic, anti-angiogenic, or immunomodulatory effects, are warranted. Similarly, the potential neuroprotective effects should be explored in various models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The initial antimicrobial hints should be followed up with comprehensive screening against a wide range of pathogenic bacteria and fungi, including drug-resistant strains.

In-depth Exploration of this compound's Molecular Targets and Pathways of Action

While preliminary bioactivities of this compound are known, the precise molecular targets and biochemical pathways through which it exerts its effects remain largely uncharacterized. A critical future direction is the deep exploration of its mechanism of action (MoA).

For its anticancer effects, it is essential to move beyond simple cytotoxicity data to identify the specific cellular components it interacts with. Techniques such as thermal proteome profiling, affinity chromatography, and computational docking studies can be employed to identify direct protein binding partners. Subsequent cell-based assays can then validate these targets and elucidate the downstream signaling cascades that are affected, such as apoptosis, cell cycle arrest, or DNA damage response pathways.

In the context of neuroprotection, research must pinpoint the specific proteins and pathways modulated by this compound. For instance, its effect on oxidative stress pathways, protein aggregation (a hallmark of many neurodegenerative diseases), or specific neurotransmitter receptors needs to be clarified. Understanding the MoA is fundamental for rational drug development, enabling the optimization of the molecule for higher potency and selectivity, and for identifying potential biomarkers for its activity.

Application of Omics Technologies for Comprehensive Biological Understanding

The advent of high-throughput "omics" technologies offers a powerful, unbiased approach to understanding the global biological effects of a compound. nih.gov Applying these technologies to this compound research will provide a holistic view of its interactions within a biological system.

Genomics and Transcriptomics : Sequencing the RNA (transcriptomics) of cells treated with this compound can reveal which genes are turned on or off in response to the compound. This can provide clues about the pathways it perturbs and help to formulate hypotheses about its mechanism of action. cmbio.io

Proteomics : This involves the large-scale study of proteins. By comparing the proteome of treated versus untreated cells, researchers can identify changes in protein expression levels or post-translational modifications, which can directly point to the compound's targets and affected pathways. nih.gov

Metabolomics : This technology analyzes the complete set of metabolites within a cell or organism. cmbio.io It can reveal how this compound affects cellular metabolism, which is often dysregulated in diseases like cancer. Nuclear magnetic resonance-based metabolomics has already been used to study the biosynthesis of similar alkaloids. researchgate.net

Integrating data from these different omics layers can build a comprehensive picture of this compound's biological activity, identify mechanisms of action, and potentially uncover novel therapeutic applications. nih.govcmbio.io

Omics Technology Application in this compound Research Potential Insights
Genomics/Transcriptomics Analyze changes in gene expression in cells post-treatment.Identification of regulated genes and pathways; biomarker discovery. nih.govcmbio.io
Proteomics Identify direct protein targets and changes in protein expression/modification.Elucidation of molecular targets and mechanisms of action. nih.gov
Metabolomics Profile changes in cellular metabolites after exposure to the compound.Understanding of effects on metabolic pathways; discovery of metabolic vulnerabilities. nih.govcmbio.ioresearchgate.net

Exploiting this compound's Scaffold for Design of Novel Bioactive Agents

The complex, pentacyclic structure of this compound makes it a "privileged scaffold." nih.gov This term refers to molecular frameworks that are able to bind to multiple, diverse biological targets, often serving as a rich starting point for drug discovery. nih.gov The unique three-dimensional architecture of the this compound core can be systematically modified to create libraries of new analogs.

This scaffold-based drug design approach involves using the core structure as a template and decorating it with different functional groups at various positions. lifechemicals.com This allows for the systematic exploration of the structure-activity relationship (SAR), helping to identify which parts of the molecule are essential for its biological effects.

Furthermore, techniques like "scaffold hopping" can be employed, where the core itself is modified to create structurally novel compounds that retain the key pharmacophoric features. biosolveit.denih.gov This can lead to the discovery of new chemical entities with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. Computational tools and deep learning models are increasingly being used to accelerate this process of designing novel molecules based on a known scaffold. arxiv.org The this compound framework is a promising starting point for generating a new generation of bioactive agents targeting a wide range of diseases.

Q & A

Q. What are the key synthetic strategies for (±)-epimeloscine, and how do they address stereochemical complexity?

The first total synthesis of (±)-epimeloscine employs a cascade radical annulation to construct its pentacyclic core. Key steps include:

  • Radical [3+2]-annulation : Converts divinylcyclopropane (DVCP) precursors into tetracycles with stereochemical control, enabling rapid formation of the C and D rings .
  • Ring-closing metathesis (RCM) : Finalizes the E-ring using Grubbs-Hoveyda catalysts, achieving up to 94% yield .
  • Protection/deprotection : Challenges in debenzylation (e.g., failed attempts with N-Boc intermediates) necessitated full N-deprotection before RCM . Methodological Insight: Optimize radical cyclization conditions (e.g., tin hydride mediators) to enhance yields (38–66%) and minimize side reactions .

Q. How can researchers validate the structural identity of synthetic epimeloscine intermediates?

Use a combination of:

  • NMR spectroscopy : Confirm stereochemistry via coupling constants (e.g., vicinal protons in the C-ring) .
  • HPLC-MS : Verify purity and molecular weights, especially for analogs with modified E-rings (e.g., lactams/sultams) .
  • X-ray crystallography : Resolve ambiguous stereocenters in crystalline intermediates . Best Practice: Cross-reference data with prior studies on Melodinus alkaloids to identify deviations .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during this compound synthesis?

Discrepancies arise from:

  • Epimerization : Radical cyclizations favor epi-configuration, but post-synthetic treatment (e.g., acid/base conditions) can invert stereocenters .
  • N-protection effects : Benzyl (Bn) vs. Boc groups alter reaction pathways; Bn-protected intermediates show higher RCM efficiency (89% vs. 73%) . Resolution: Employ kinetic vs. thermodynamic control studies to isolate desired isomers. For example, epimerization of 2a to 1a achieves 86% yield under optimized conditions .

Q. How can synthetic routes be optimized to improve this compound’s overall yield (currently 6% in 10 steps)?

Focus on:

  • Core sequence refinement : The 5-step core synthesis achieves ~20% yield; prioritize steps with high attrition (e.g., DVCP preparation, 60% yield) .
  • Catalyst screening : Test alternative Rh(II) catalysts for cyclopropanation to enhance enantioselectivity .
  • Flow chemistry : Mitigate scalability issues in radical reactions by improving mixing and heat transfer .

Q. What methodologies enable diversification of this compound’s core for structure-activity relationship (SAR) studies?

  • E-ring modifications : Introduce lactams (25, 84% yield) or sultams (26b, 74% yield) via RCM of functionalized intermediates .
  • N-alkylation : Post-synthetic diversification using potassium hexamethyldisilazane and alkyl halides yields analogs (28–31) with clogP 2.2–4.2, suitable for biological screening .
  • D-ring resizing : Synthesize piperidine/homopiperidine analogs (2b–c) to probe steric effects .

Methodological Rigor & Data Analysis

Q. How should researchers address low reproducibility in this compound’s radical cyclization steps?

  • Standardize radical initiators : Compare AIBN vs. thermal initiation for consistency .
  • Monitor oxygen levels : Use Schlenk techniques to prevent premature termination .
  • Report detailed protocols : Include exact stoichiometry, solvent grades, and temperature gradients (e.g., −78°C to rt gradients for tin hydride reactions) .

Q. What statistical approaches are critical for analyzing this compound’s synthetic yield data?

  • Error analysis : Calculate confidence intervals for yield ranges (e.g., 38% ± 5% for tin hydride steps) .
  • Multivariate regression : Identify factors (e.g., catalyst loading, reaction time) most affecting yield .
  • Outlier detection : Exclude runs with incomplete DVCP consumption (validate via TLC) .

Contradiction Management

Q. How to reconcile discrepancies between biosynthetic hypotheses and synthetic routes for this compound?

  • Comparative analysis : Contrast proposed in vivo pathways (e.g., scandine → this compound) with synthetic intermediates. For example, synthetic routes bypass scandine, suggesting non-enzymatic radical pathways may dominate .
  • Isotopic labeling : Use 13C^{13}\text{C}-labeled precursors to track ring formation in biosynthetic vs. synthetic contexts .

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Epimeloscine

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